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Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens

within a few hours or a few days. AKI causes a build-up of waste products in the blood and

makes it hard for the kidneys to keep the right balance of fluid in the body. AVE0991 is a

nonpeptide agonist of the Mas receptor, a key component of the counter-regulatory arm of the

Renin-Angiotensin System (RAS). Activation of the Mas receptor by its endogenous ligand,

Angiotensin-(1-7), or synthetic agonists like AVE0991, has been shown to exert renoprotective

effects in various experimental models of kidney injury. These effects are primarily attributed to

the anti-inflammatory, anti-oxidative, and anti-fibrotic properties mediated by Mas receptor

signaling.

These application notes provide detailed protocols for inducing AKI in murine models and for

the administration of AVE0991 to evaluate its therapeutic potential. The primary models

covered are Ischemia-Reperfusion Injury (IRI) and a proposed protocol for Cisplatin-Induced

Nephrotoxicity.

Mechanism of Action: The ACE2/Ang-(1-7)/Mas
Receptor Axis
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AVE0991 acts as an agonist for the Mas receptor, which is part of the protective axis of the

Renin-Angiotensin System (RAS). In contrast to the classical ACE/Ang II/AT1 receptor axis that

promotes vasoconstriction, inflammation, and fibrosis, the ACE2/Ang-(1-7)/Mas receptor axis

has opposing effects. AVE0991 mimics the action of Angiotensin-(1-7), leading to downstream

signaling that counteracts the pathological processes in AKI. This includes the reduction of

inflammatory cell infiltration, decreased production of pro-inflammatory cytokines, and

attenuation of oxidative stress.
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Figure 1: The Renin-Angiotensin System (RAS) highlighting the protective role of the
ACE2/Ang-(1-7)/Mas receptor axis activated by AVE0991.

Experimental Protocols
Ischemia-Reperfusion Injury (IRI) Model in Mice
This protocol describes the induction of renal ischemia-reperfusion injury in mice, a widely used

model to study AKI, and the administration of AVE0991.[1]

Materials:

Male C57BL/6 mice (8-10 weeks old, 20-25 g)

AVE0991

Vehicle (10 mM KOH in 0.9% NaCl)

Ketamine and Xylazine for anesthesia

Microsurgical clamps

Heating pad

Suture materials

Procedure:

Animal Preparation: Anesthetize mice with an intraperitoneal injection of ketamine (150

mg/kg) and xylazine (10 mg/kg).[1] Place the anesthetized mouse on a heating pad to

maintain body temperature between 36-38°C throughout the procedure.

Surgical Procedure: Make a midline abdominal incision to expose both renal pedicles.

Induction of Ischemia: Occlude both renal pedicles with microsurgical clamps for 30 minutes.

[1] Visually confirm ischemia.

Reperfusion: After 30 minutes, remove the clamps to allow reperfusion. Visually confirm the

restoration of blood flow to the kidneys.
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AVE0991 Administration: Immediately after the onset of reperfusion, administer AVE0991

(9.0 mg/kg) via subcutaneous injection. A second dose is administered 12 hours after

reperfusion.[1] The control group receives an equivalent volume of the vehicle.

Closure and Recovery: Suture the abdominal wall in two layers. Allow the mice to recover in

a warm environment.

Endpoint Analysis: At 24 hours post-reperfusion, collect blood and urine samples for

biochemical analysis (e.g., serum creatinine, blood urea nitrogen) and euthanize the animals

to collect kidney tissue for histological and molecular analysis (e.g., H&E staining,

myeloperoxidase activity).
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Figure 2: Experimental workflow for the murine model of renal ischemia-reperfusion injury and
treatment with AVE0991.

Proposed Cisplatin-Induced Nephrotoxicity Model
This protocol is a proposed adaptation for evaluating AVE0991 in a drug-induced AKI model.

Cisplatin is a common chemotherapeutic agent known to cause nephrotoxicity. AVE0991 may

offer protection by mitigating inflammation and oxidative stress induced by cisplatin.

Materials:

Male C57BL/6 mice (8-10 weeks old, 20-25 g)

AVE0991

Vehicle (10 mM KOH in 0.9% NaCl)

Cisplatin

Saline

Procedure:

Animal Preparation and Acclimation: Acclimate mice for at least one week before the

experiment.

AVE0991 Pre-treatment (Optional): Administer AVE0991 (e.g., 9.0 mg/kg, s.c.) or vehicle

daily for 1-3 days prior to cisplatin injection.

Induction of AKI: Administer a single intraperitoneal injection of cisplatin (e.g., 20 mg/kg) to

induce AKI.

Continued AVE0991 Administration: Continue daily administration of AVE0991 or vehicle for

the duration of the experiment (e.g., 3-5 days).

Monitoring: Monitor mice daily for signs of toxicity, including weight loss and changes in

behavior.
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Endpoint Analysis: At 72-120 hours post-cisplatin injection, collect blood, urine, and kidney

tissue for analysis of renal function (serum creatinine, BUN), tubular injury markers (e.g.,

KIM-1, NGAL), and histological changes.

Data Presentation
The following tables summarize the quantitative data from a study evaluating AVE0991 in a

murine model of renal ischemia-reperfusion injury.

Table 1: Effect of AVE0991 on Renal Function and Inflammation in IRI Model[1]

Group
Serum
Creatinine
(mg/dL)

Blood
Neutrophils
(x10³/µL)

Plasma
CXCL1/KC
(pg/mL)

Renal
Neutrophil
Infiltration
(Relative
Number)

Sham (Control) 0.2 ± 0.05 0.8 ± 0.1 50 ± 10 1.0 ± 0.2

I/R + Vehicle 1.8 ± 0.3 4.5 ± 0.5 450 ± 50 5.0 ± 0.6

I/R + AVE0991 0.9 ± 0.2 2.5 ± 0.4 200 ± 40 2.5 ± 0.5

*P < 0.05 when compared with the I/R + Vehicle group.

Table 2: Histological Evaluation of Renal Injury[2]

Group Glomerular Injury Score Tubular Injury Score

Sham (Control) 0.1 ± 0.05 0.2 ± 0.1

I/R + Vehicle 2.5 ± 0.4 3.0 ± 0.5

I/R + AVE0991 1.2 ± 0.3 1.5 ± 0.3

*P < 0.05 when compared with the I/R + Vehicle group. Injury scores are based on a semi-

quantitative scale.
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Conclusion
AVE0991 demonstrates significant renoprotective effects in a murine model of ischemia-

reperfusion induced acute kidney injury. The provided protocols offer a framework for

researchers to further investigate the therapeutic potential of AVE0991 and other Mas receptor

agonists in AKI. The proposed protocol for cisplatin-induced nephrotoxicity provides a starting

point for evaluating the efficacy of AVE0991 in a clinically relevant model of drug-induced

kidney injury. Further studies are warranted to fully elucidate the downstream signaling

pathways and to translate these preclinical findings into potential therapeutic strategies for AKI

in humans.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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